Ethyl 3-amino-2-fluoro-2-phenylpropanoate hydrochloride
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Overview
Description
Ethyl 3-amino-2-fluoro-2-phenylpropanoate hydrochloride is a chemical compound with the molecular formula C11H15ClFNO2 and a molecular weight of 247.69 g/mol . This compound is primarily used in research settings and is known for its unique structural properties, which include an amino group, a fluoro substituent, and a phenyl ring attached to a propanoate ester.
Preparation Methods
The synthesis of Ethyl 3-amino-2-fluoro-2-phenylpropanoate hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to yield the final product. The process often involves the use of ethanolic hydrochloric acid (HCl) to facilitate the reaction . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield of the final compound.
Chemical Reactions Analysis
Ethyl 3-amino-2-fluoro-2-phenylpropanoate hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to various products.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.
Common reagents used in these reactions include strong acids like HCl, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-amino-2-fluoro-2-phenylpropanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 3-amino-2-fluoro-2-phenylpropanoate hydrochloride involves its interaction with specific molecular targets. The amino group and the fluoro substituent play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Ethyl 3-amino-2-fluoro-2-phenylpropanoate hydrochloride can be compared with other similar compounds, such as:
Ethyl 3-amino-2-phenylpropanoate hydrochloride: Lacks the fluoro substituent, which may affect its reactivity and biological activity.
Ethyl 3-amino-2,2-difluoro-3-phenylpropanoate hydrochloride: Contains an additional fluoro group, potentially altering its chemical properties and applications.
The presence of the fluoro substituent in this compound makes it unique, as it can influence the compound’s reactivity, stability, and interactions with other molecules.
Properties
IUPAC Name |
ethyl 3-amino-2-fluoro-2-phenylpropanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2.ClH/c1-2-15-10(14)11(12,8-13)9-6-4-3-5-7-9;/h3-7H,2,8,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRSZAGAKRMKAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CN)(C1=CC=CC=C1)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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